

# A Comparative Guide to the Pharmacokinetics of Flunixin Across Various Animal Species

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic profiles of **Flunixin**, a potent non-steroidal anti-inflammatory drug (NSAID), across several key animal species. The data presented herein has been compiled from a range of scientific studies to offer an objective overview of how this widely used veterinary drug behaves in different biological systems. Understanding these species-specific differences is crucial for effective and safe therapeutic application, as well as for the development of new drug formulations.

## **Quantitative Pharmacokinetic Data**

The following tables summarize the key pharmacokinetic parameters of **Flunixin** in horses, cattle, swine, goats, and dogs following intravenous (IV), intramuscular (IM), oral (PO), and transdermal (TD) administration. These parameters are essential for determining dosage regimens, predicting drug accumulation, and assessing the potential for adverse effects.

Table 1: Pharmacokinetics of **Flunixin** in Horses



| Route | Dose<br>(mg/kg<br>)     | t½ (h)       | Cmax<br>(µg/mL<br>) | Tmax<br>(h)   | Vd<br>(L/kg) | Cl<br>(mL/mi<br>n/kg) | Bioava<br>ilabilit<br>y (%) | Refere<br>nce |
|-------|-------------------------|--------------|---------------------|---------------|--------------|-----------------------|-----------------------------|---------------|
| IV    | 1.1                     | 1.6 -<br>2.1 | 10.88               | -             | 0.10         | 0.63                  | -                           | [1][2]        |
| IV    | 2.2                     | 6.0          | 21.5                | -             | -            | -                     | -                           | [3]           |
| Oral  | 1.1                     | 2.4          | 2.50                | 0.75 -<br>1.0 | -            | -                     | 71.9 -<br>85.8              | [1][3][4]     |
| TD    | 1.1<br>(500mg<br>total) | 22.4         | 0.516               | 8.67          | -            | -                     | -                           | [5]           |

Table 2: Pharmacokinetics of Flunixin in Cattle

| Route            | Dose<br>(mg/kg<br>) | t½ (h) | Cmax<br>(µg/mL<br>) | Tmax<br>(h) | Vd<br>(L/kg) | CI<br>(mL/h/<br>kg) | Bioava<br>ilabilit<br>y (%) | Refere<br>nce |
|------------------|---------------------|--------|---------------------|-------------|--------------|---------------------|-----------------------------|---------------|
| IV               | 1.1                 | 8.12   | -                   | -           | 1.05         | -                   | -                           | [6]           |
| IV (veal calves) | 2.2                 | 1.32   | -                   | -           | -            | 64.6                | -                           | [7]           |
| IM               | 1.1                 | -      | -                   | -           | -            | -                   | 84.5                        | [8]           |
| SC               | 1.1                 | -      | -                   | -           | -            | -                   | 104.2                       | [8]           |
| TD               | 3.33                | 5.20   | 1.08                | 2.81        | 2.20         | 0.294<br>(L/h/kg)   | -                           | [9]           |

Table 3: Pharmacokinetics of Flunixin in Swine



| Route                  | Dose<br>(mg/kg<br>) | t½ (h) | Cmax<br>(ng/mL<br>) | Tmax<br>(h) | Vz<br>(L/kg) | CI<br>(mL/mi<br>n/kg) | Bioava<br>ilabilit<br>y (%) | Refere<br>nce |
|------------------------|---------------------|--------|---------------------|-------------|--------------|-----------------------|-----------------------------|---------------|
| IV<br>(mature          | 2.2                 | 6.29   | -                   | -           | 0.914        | 1.68                  | -                           | [10]          |
| IM<br>(mature<br>)     | 2.2                 | 7.49   | 3748                | 0.61        | -            | -                     | 76                          | [10][11]      |
| Oral<br>(mature<br>)   | 2.2                 | 7.08   | 946                 | 1.00        | -            | -                     | 22                          | [10][11]      |
| IV (pre-<br>wean)      | 2.2                 | -      | 11653<br>(C0)       | -           | -            | -                     | -                           | [12]          |
| IM (pre-<br>wean)      | 2.2                 | -      | 6543                | 0.5         | -            | -                     | >99                         | [12]          |
| Oral<br>(pre-<br>wean) | 3.3                 | -      | 4883                | 1.0         | -            | -                     | >99                         | [12]          |

Table 4: Pharmacokinetics of Flunixin in Goats



| Route                     | Dose<br>(mg/kg<br>) | t½ (h) | Cmax<br>(µg/mL<br>) | Tmax<br>(h)   | Vdss<br>(L/kg) | CI<br>(mL/h/<br>kg) | Bioava<br>ilabilit<br>y (%) | Refere<br>nce |
|---------------------------|---------------------|--------|---------------------|---------------|----------------|---------------------|-----------------------------|---------------|
| IV                        | 2.2                 | 3.6    | -                   | -             | 0.35           | 110                 | -                           | [13][14]      |
| IM                        | 2.2                 | 3.4    | -                   | -             | -              | -                   | 79                          | [13][14]      |
| Oral                      | 2.2                 | 4.3    | -                   | 0.37 &<br>3.5 | -              | -                   | 58                          | [13][14]      |
| SC<br>(multipl<br>e dose) | 1.1                 | 3.03   | 1.434               | 1.17          | -              | -                   | -                           | [15]          |

Table 5: Pharmacokinetics of Flunixin in Dogs

| Route | Dose<br>(mg/kg<br>)  | t½ (h) | Cmax<br>(µg/mL<br>) | Tmax<br>(h) | Vd<br>(L/kg) | Cl<br>(L/h/kg<br>) | Bioava<br>ilabilit<br>y (%) | Refere<br>nce |
|-------|----------------------|--------|---------------------|-------------|--------------|--------------------|-----------------------------|---------------|
| IV    | 1.0<br>(approx<br>.) | 3.7    | -                   | -           | 0.35         | 0.064              | -                           | [16]          |
| Oral  | 0.55                 | -      | 2.40                | -           | -            | -                  | -                           | [17]          |
| Oral  | 1.10                 | -      | 4.57                | -           | -            | -                  | -                           | [17]          |
| Oral  | 1.65                 | -      | 7.42                | -           | -            | -                  | -                           | [17]          |

## **Experimental Protocols**

The data presented in the tables above were derived from studies employing rigorous experimental designs. While specific details vary between studies, a general methodology is outlined below.

General Experimental Protocol:



- Animals: Healthy, adult animals of a specific species and breed were typically used. Key
  details such as age, weight, and sex were recorded. For studies on pre-weaned animals, the
  age in days or weeks was noted.
- Housing and Acclimation: Animals were housed in appropriate facilities and allowed an acclimation period before the study commenced to minimize stress.
- Study Design: A crossover design was frequently employed, where each animal received **Flunixin** via different routes of administration with a washout period between treatments to eliminate the drug from the system.[4][10][11][13]
- Drug Administration: Flunixin meglumine was administered at a specified dose. Intravenous administrations were typically given as a bolus injection into a major vein (e.g., jugular).
   Intramuscular injections were administered into a large muscle mass, and oral doses were given directly into the mouth or via a nasogastric tube. Transdermal formulations were applied to a shaved area of skin.
- Sample Collection: Blood samples were collected at predetermined time points before and
  after drug administration. Samples were typically collected via an indwelling catheter to
  minimize stress to the animals. Plasma was separated by centrifugation and stored frozen
  until analysis.
- Analytical Method: Plasma concentrations of Flunixin were quantified using validated high-performance liquid chromatography (HPLC) with ultraviolet (UV) or mass spectrometry (MS) detection.[10][11][12][13][16] The methods were assessed for linearity, accuracy, precision, and limits of detection and quantification.
- Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using noncompartmental or compartmental methods to determine the key pharmacokinetic parameters.

## **Visualizing the Research Workflow**

The following diagram illustrates the typical workflow of a comparative pharmacokinetic study for a drug like **Flunixin**.





Click to download full resolution via product page

Caption: Workflow of a comparative pharmacokinetic study.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. thomastobin.com [thomastobin.com]
- 2. Pharmacokinetics of Concurrently Administered Intravenous Lidocaine and Flunixin in Healthy Horses PMC [pmc.ncbi.nlm.nih.gov]
- 3. madbarn.com [madbarn.com]
- 4. Disposition of flunixin meglumine injectable preparation administered orally to healthy horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of transdermal flunixin meglumine and effects on biomarkers of inflammation in horses PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. avmajournals.avma.org [avmajournals.avma.org]
- 8. bovine-ojs-tamu.tdl.org [bovine-ojs-tamu.tdl.org]
- 9. Pharmacokinetics of multiple doses of transdermal flunixin meglumine in adult Holstein dairy cows PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of flunixin meglumine in mature swine after intravenous, intramuscular and oral administration PMC [pmc.ncbi.nlm.nih.gov]
- 11. thepigsite.com [thepigsite.com]
- 12. Pharmacokinetics of Intravenous, Intramuscular, Oral, and Transdermal Administration of Flunixin Meglumine in Pre-wean Piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and Pharmacodynamic Effects of Flunixin after Intravenous, Intramuscular and Oral Administration to Dairy Goats PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Pharmacokinetic Parameters and Estimated Milk Withdrawal Intervals for Domestic Goats (Capra Aegagrus Hircus) After Administration of Single and Multiple Intravenous and Subcutaneous Doses of Flunixin Meglumine [frontiersin.org]
- 16. Pharmacokinetics of flunixin meglumine in dogs PubMed [pubmed.ncbi.nlm.nih.gov]



- 17. Flunixin pharmacokinetics and serum thromboxane inhibition in the dog PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to the Pharmacokinetics of Flunixin Across Various Animal Species]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672893#comparative-pharmacokinetics-of-flunixin-across-different-species]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com